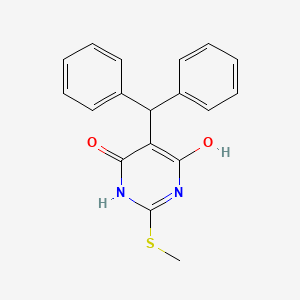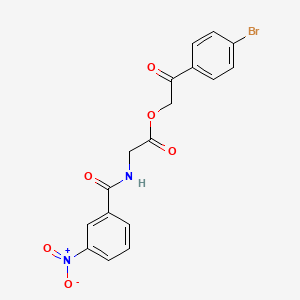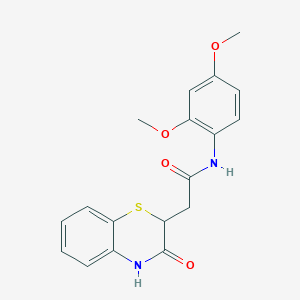
2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as AG-1478, and it is widely used in scientific research for its potential applications in cancer treatment. The compound has been shown to have a selective inhibitory effect on epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the growth and proliferation of cancer cells. In
作用機序
The mechanism of action of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide involves the inhibition of EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth and proliferation. When EGFR is activated by ligands, it triggers a signaling cascade that promotes cell division and survival. However, in many types of cancer cells, EGFR is overexpressed, leading to uncontrolled cell growth and proliferation. 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide binds to the ATP-binding site of EGFR tyrosine kinase, preventing its activation and subsequent downstream signaling. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound selectively inhibits EGFR tyrosine kinase, leading to the suppression of cancer cell growth and proliferation. In vivo studies have shown that the compound has antitumor activity in various types of cancer, including breast, lung, and prostate cancer. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
実験室実験の利点と制限
One of the main advantages of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide for lab experiments is its selective inhibitory effect on EGFR tyrosine kinase. This makes it a valuable tool for studying the role of EGFR in cancer cell growth and proliferation. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the research and development of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide. One potential direction is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another direction is the exploration of the compound's potential applications in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to better understand the pharmacokinetics and toxicity of the compound in vivo, as well as its potential applications in other diseases beyond cancer.
In conclusion, 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide is a promising compound that has shown potential applications in cancer treatment. Its selective inhibitory effect on EGFR tyrosine kinase makes it a valuable tool for studying the role of EGFR in cancer cell growth and proliferation. Further research is needed to explore the compound's full potential and to develop more potent and selective inhibitors of EGFR tyrosine kinase.
合成法
The synthesis of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 4-methylphenol and 3-pyridinemethanol in the presence of a catalyst, followed by the addition of propanoyl chloride. The resulting product is then purified through a series of chromatography and recrystallization steps.
科学的研究の応用
2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential applications in cancer treatment. The compound has been shown to selectively inhibit EGFR tyrosine kinase, which is overexpressed in many types of cancer cells. This inhibition leads to the suppression of cancer cell growth and proliferation, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
2-(4-methylphenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-5-7-15(8-6-12)20-13(2)16(19)18-11-14-4-3-9-17-10-14/h3-10,13H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVGUUDVZWWBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5221736.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5221749.png)

![5-(3-bromobenzylidene)-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5221755.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5221760.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5221766.png)
![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)

![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5221796.png)
![5-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5221805.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)